7-methyl-3-(piperidine-1-carbonyl)-N-(3,4,5-trimethoxyphenyl)-1,8-naphthyridin-4-amine
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Overview
Description
“7-methyl-3-(piperidine-1-carbonyl)-N-(3,4,5-trimethoxyphenyl)-1,8-naphthyridin-4-amine” is a synthetic organic compound that belongs to the class of naphthyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of multiple functional groups in the molecule suggests that it may exhibit a range of chemical reactivity and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-methyl-3-(piperidine-1-carbonyl)-N-(3,4,5-trimethoxyphenyl)-1,8-naphthyridin-4-amine” typically involves multi-step organic reactions. The starting materials may include 1,8-naphthyridine derivatives, piperidine, and trimethoxybenzene. The key steps in the synthesis may involve:
Nucleophilic substitution: Introduction of the piperidine moiety through nucleophilic substitution reactions.
Amidation: Formation of the amide bond between the piperidine carbonyl group and the naphthyridine core.
Methylation: Introduction of the methyl group at the 7-position of the naphthyridine ring.
Methoxylation: Attachment of the trimethoxyphenyl group to the nitrogen atom of the naphthyridine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to achieve high yield and purity. This includes controlling temperature, pressure, solvent choice, and reaction time. Catalysts and reagents used in the synthesis must be carefully selected to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
“7-methyl-3-(piperidine-1-carbonyl)-N-(3,4,5-trimethoxyphenyl)-1,8-naphthyridin-4-amine” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions may lead to the formation of reduced amine or alcohol derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the functional groups attached to the naphthyridine core.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigating its potential as a therapeutic agent for treating diseases.
Industry: Use as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of “7-methyl-3-(piperidine-1-carbonyl)-N-(3,4,5-trimethoxyphenyl)-1,8-naphthyridin-4-amine” involves its interaction with specific molecular targets in biological systems. These may include:
Enzyme inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.
Receptor binding: It may interact with cellular receptors, modulating signal transduction pathways.
DNA intercalation: The compound may intercalate into DNA, affecting gene expression and replication.
Comparison with Similar Compounds
Similar Compounds
7-methyl-1,8-naphthyridine derivatives: Compounds with similar core structures but different substituents.
Piperidine-containing compounds: Molecules that include the piperidine moiety.
Trimethoxyphenyl derivatives: Compounds with the trimethoxyphenyl group attached to different cores.
Uniqueness
“7-methyl-3-(piperidine-1-carbonyl)-N-(3,4,5-trimethoxyphenyl)-1,8-naphthyridin-4-amine” is unique due to the specific combination of functional groups and the naphthyridine core. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
[7-methyl-4-(3,4,5-trimethoxyanilino)-1,8-naphthyridin-3-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O4/c1-15-8-9-17-21(27-16-12-19(30-2)22(32-4)20(13-16)31-3)18(14-25-23(17)26-15)24(29)28-10-6-5-7-11-28/h8-9,12-14H,5-7,10-11H2,1-4H3,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFOYTQKSFBWSFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=C(C(=C3)OC)OC)OC)C(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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